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molecular formula C6H3F3N2O2 B8717747 2,2-Difluoro-2-(5-fluoropyrimidin-2-yl)acetic acid

2,2-Difluoro-2-(5-fluoropyrimidin-2-yl)acetic acid

Cat. No. B8717747
M. Wt: 192.10 g/mol
InChI Key: NSWZNVGVZANETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633207B2

Procedure details

To sodium 2,2-difluoro-2-(5-fluoropyrimidin-2-yl)acetate from Example 3 step C (2.97 g, 13.87 mmol) was added EtOAc (100 mL) and 4 N HCl (100 mL) and the mixture shaken and partitioned. The organic phase was dried over sodium sulfate and concentrated under reduced pressure. Hexanes was added to the residue and the mixture again concentrated under reduced pressure to afford 2,2-difluoro-2-(5-fluoropyrimidin-2-yl)acetic acid (2.08 g, 78%), which was used without further purification.
Name
sodium 2,2-difluoro-2-(5-fluoropyrimidin-2-yl)acetate
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([C:6]1[N:11]=[CH:10][C:9]([F:12])=[CH:8][N:7]=1)[C:3]([O-:5])=[O:4].[Na+].Cl>CCOC(C)=O>[F:13][C:2]([F:1])([C:6]1[N:11]=[CH:10][C:9]([F:12])=[CH:8][N:7]=1)[C:3]([OH:5])=[O:4] |f:0.1|

Inputs

Step One
Name
sodium 2,2-difluoro-2-(5-fluoropyrimidin-2-yl)acetate
Quantity
2.97 g
Type
reactant
Smiles
FC(C(=O)[O-])(C1=NC=C(C=N1)F)F.[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Hexanes was added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
the mixture again concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)O)(C1=NC=C(C=N1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.08 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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